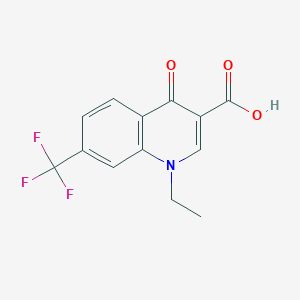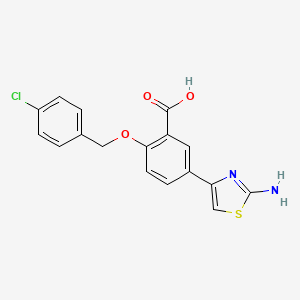
5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an aminothiazole ring and a chlorobenzyl ether group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid typically involves multiple steps:
Formation of the Aminothiazole Ring: The aminothiazole ring can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the aminothiazole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Benzoic Acid Core: The final step involves the esterification of the intermediate with 2-hydroxybenzoic acid, followed by hydrolysis to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzoic acid moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Lacks the chlorobenzyl ether group.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Contains a methoxy group instead of a chlorobenzyl ether group.
5-(2-Aminothiazol-4-yl)-2-((4-fluorobenzyl)oxy)benzoic acid: Contains a fluorobenzyl ether group instead of a chlorobenzyl ether group.
Uniqueness
The presence of the chlorobenzyl ether group in 5-(2-Aminothiazol-4-yl)-2-((4-chlorobenzyl)oxy)benzoic acid imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature may enhance its reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C17H13ClN2O3S |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
5-(2-amino-1,3-thiazol-4-yl)-2-[(4-chlorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-4-1-10(2-5-12)8-23-15-6-3-11(7-13(15)16(21)22)14-9-24-17(19)20-14/h1-7,9H,8H2,(H2,19,20)(H,21,22) |
InChIキー |
FAISBHAORWNKIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)


![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)
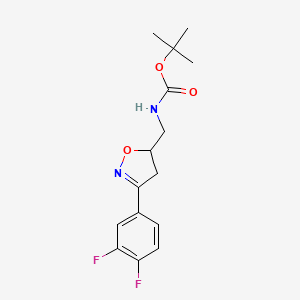

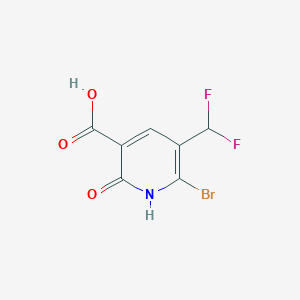
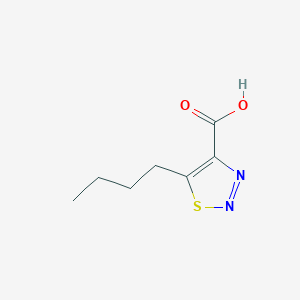
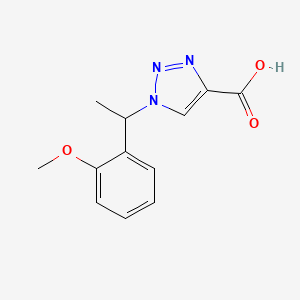
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)
